

Demethylwedelolactone Sulfate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Demethylwedelolactone Sulfate

Cat. No.: B3027529

[Get Quote](#)

Abstract

Demethylwedelolactone Sulfate is a sulfated coumestan, a class of natural polyphenolic compounds. Isolated from *Eclipta prostrata* L., this compound is a derivative of Demethylwedelolactone.^{[1][2][3][4][5]} The addition of a sulfate group is expected to enhance its aqueous solubility and potentially modulate its biological activity compared to the parent compound.^[6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of **Demethylwedelolactone Sulfate**, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public domain data specifically for the sulfated form, information regarding its parent compound, Demethylwedelolactone, is included for contextual understanding.

Chemical Structure and Properties

Demethylwedelolactone Sulfate is structurally characterized by a core coumestan skeleton, which consists of a fused furan ring system attached to a chromenone. The systematic name for this compound is 1,8,9-Trihydroxy-6-oxo-6H-benzofuro[3,2-c]chromen-3-yl hydrogen sulfate.^[7] The sulfate moiety is located at the C3 position of the chromenone core.

The parent compound, Demethylwedelolactone, is a tetrahydroxylated coumestan.^[8] The sulfation at one of the hydroxyl groups significantly alters the molecule's polarity.

Physicochemical Data

Quantitative experimental data for **Demethylwedelolactone Sulfate** is not widely available in peer-reviewed literature. The following table summarizes its basic chemical properties and includes data for its parent compound for comparison.

Property	Demethylwedelolactone Sulfate	Demethylwedelolactone (Parent Compound)
Chemical Formula	C ₁₅ H ₈ O ₁₀ S[1]	C ₁₅ H ₈ O ₇ [8]
Molecular Weight	380.28 g/mol [1][7]	300.23 g/mol [8]
CAS Number	1318240-80-0[1]	6468-55-9[8]
Synonyms	Demethylwedelolactone 3-sulfate[2][6]	Norwedelolactone, 1,3,8,9-Tetrahydroxycoumestan[9]
Appearance	Not specified (likely a solid)	Solid[10]
Solubility	Soluble in DMSO[4]	Soluble in DMSO, DMF, and Ethanol[9]
Botanical Source	Eclipta prostrata L.[1][2][3][4]	Eclipta alba[9]

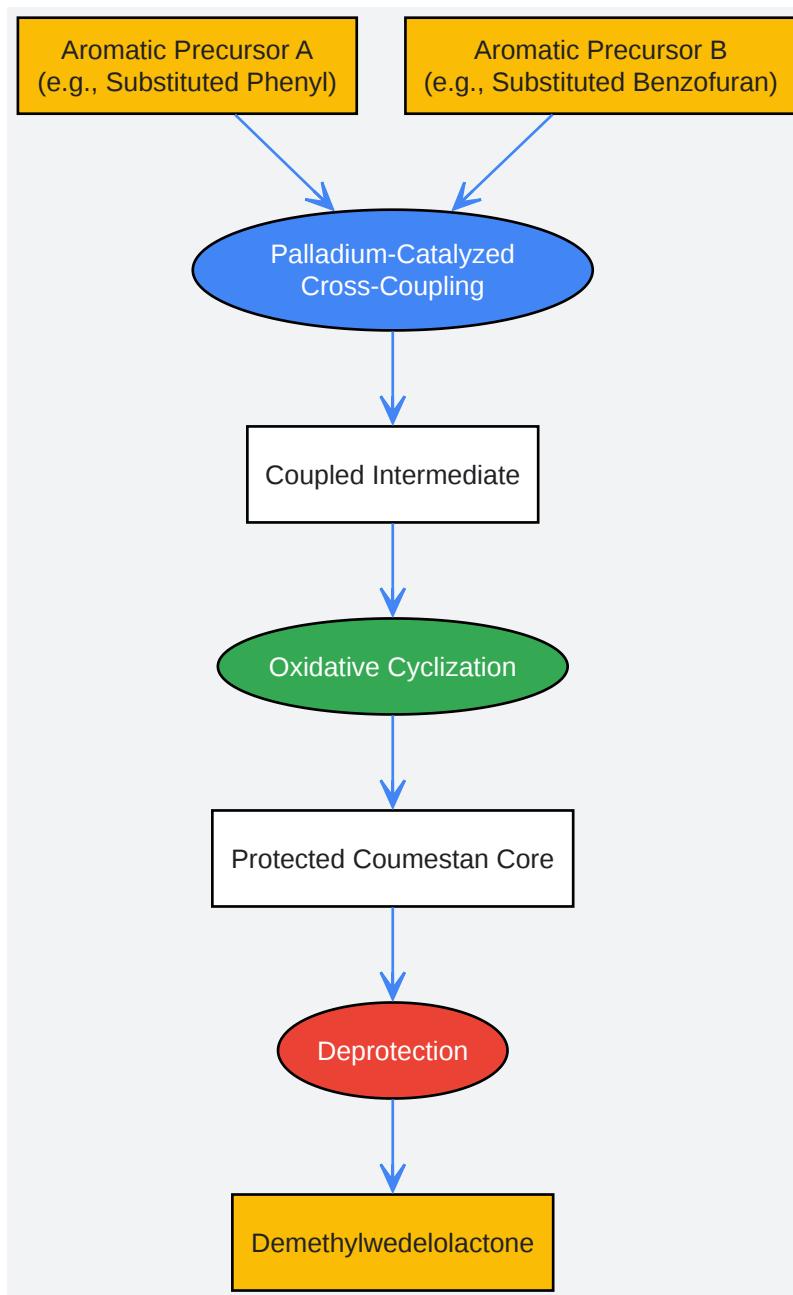
Structural Diagram

The chemical structure of **Demethylwedelolactone Sulfate** is depicted below, illustrating the core coumestan framework and the position of the sulfate group.

Caption: Figure 1. Chemical structure of **Demethylwedelolactone Sulfate**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Demethylwedelolactone Sulfate** are not readily available in the public domain. However, this section outlines a plausible synthetic approach based on the synthesis of the parent compound and general sulfation methodologies.


Synthesis of Demethylwedelolactone (Parent Compound)

The total synthesis of Demethylwedelolactone has been reported in the literature.[10] A common strategy involves the coupling of two key aromatic precursors, followed by cyclization to form the coumestan core.

Key Synthetic Steps:

- Preparation of Precursors: Synthesis of appropriately substituted phenyl and benzofuran precursors.
- Coupling Reaction: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, are often employed to link the two precursors.[11]
- Cyclization: An oxidative cyclization step is typically used to form the furan ring of the coumestan system.
- Deprotection: Removal of protecting groups from the hydroxyl functionalities to yield the final Demethylwedelolactone product.

The following diagram illustrates a generalized workflow for the synthesis of the coumestan core.

[Click to download full resolution via product page](#)

Caption: Figure 2. Generalized synthetic workflow for the coumestan core.

Proposed Sulfation of Demethylwedelolactone

The introduction of a sulfate group onto a phenolic hydroxyl group can be achieved through various sulfation agents. A common laboratory method involves the use of a sulfur trioxide-pyridine complex or chlorosulfonic acid.

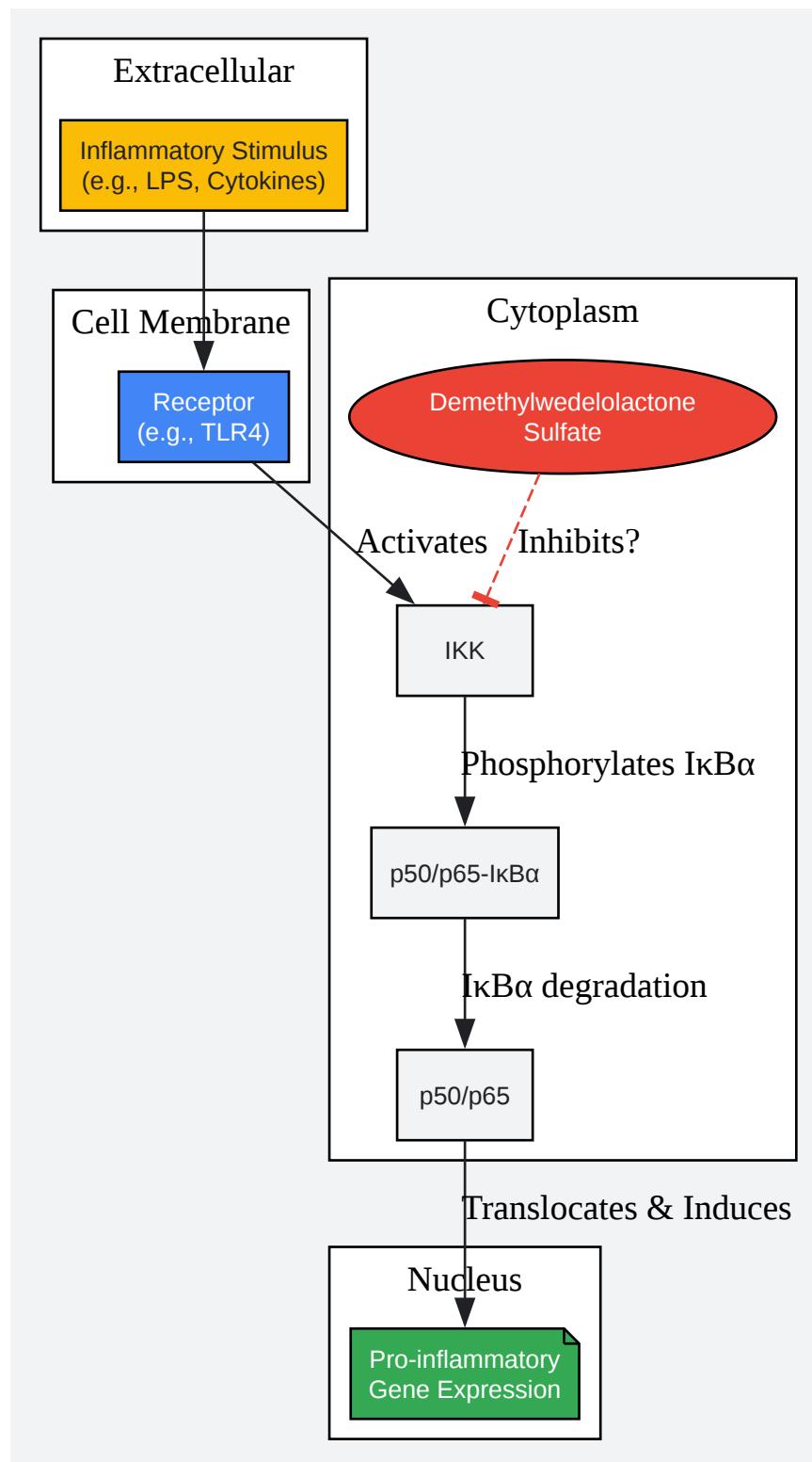
Proposed Protocol:

- Dissolution: Dissolve Demethylwedelolactone in a suitable aprotic solvent (e.g., pyridine or DMF).
- Reaction: Add the sulfating agent (e.g., sulfur trioxide-pyridine complex) to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).
- Quenching: After the reaction is complete, quench the reaction mixture with water or a buffer solution.
- Purification: Purify the resulting **Demethylwedelolactone Sulfate** using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Demethylwedelolactone Sulfate** are limited, the parent compound, Demethylwedelolactone, has been reported to possess a range of pharmacological effects, including anti-inflammatory, hepatoprotective, and anti-cancer activities. It is plausible that the sulfated derivative may exhibit similar or modified activities.

Potential Signaling Pathways


The biological activities of coumestans are often attributed to their ability to modulate various cellular signaling pathways. Although direct evidence for **Demethylwedelolactone Sulfate** is lacking, the known activities of its parent compound and other polyphenols suggest potential interactions with key signaling cascades.

Potential Targets and Pathways:

- Inflammatory Pathways: Demethylwedelolactone has been shown to attenuate inflammation. This may involve the inhibition of pro-inflammatory cytokines and enzymes through pathways such as NF-κB and MAPK signaling.
- Oxidative Stress Pathways: As a phenolic compound, it is likely to possess antioxidant properties, potentially by scavenging reactive oxygen species (ROS) and modulating antioxidant defense mechanisms like the Nrf2 pathway.

- **Cancer-Related Pathways:** Demethylwedelolactone has been reported to inhibit the motility and invasiveness of breast cancer cells. This suggests potential interference with signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the PI3K/Akt and STAT signaling pathways.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by **Demethylwedelolactone Sulfate**, based on the known activities of related compounds.

[Click to download full resolution via product page](#)

Caption: Figure 3. Hypothetical modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

Demethylwedelolactone Sulfate is a naturally derived coumestan with potential for further scientific investigation. While data on this specific sulfated compound is currently sparse, the known biological activities of its parent compound, Demethylwedelolactone, suggest that it may be a valuable molecule for research in areas such as inflammation, cancer, and oxidative stress.

Future research should focus on:

- Total Synthesis and Characterization: Development of a robust synthetic route and full characterization of **Demethylwedelolactone Sulfate** using modern analytical techniques (NMR, MS, etc.).
- In Vitro and In Vivo Studies: Comprehensive evaluation of its biological activities, including its anti-inflammatory, antioxidant, and anti-cancer properties.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by **Demethylwedelolactone Sulfate**.
- Pharmacokinetic Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) profile to determine its potential as a therapeutic agent.

This technical guide serves as a foundational resource for scientists and researchers interested in **Demethylwedelolactone Sulfate**. The provided information, though constrained by the limited availability of specific data, highlights the potential of this compound and aims to stimulate further investigation into its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Demethylwedelolactone Sulfate - Immunomart [immunomart.com]
- 3. demethylwedelolactone(6468-55-9) 1H NMR spectrum [chemicalbook.com]
- 4. Demethylwedelolactone Sulfate - 上海一研生物科技有限公司 [m.elisa-research.com]
- 5. CAS 1318240-80-0 | Demethylwedelolactone sulfate [phytopurify.com]
- 6. CAS 1318240-80-0: Demethylwedelolactone sulfate [cymitquimica.com]
- 7. Demethylwedelolactone sulfate | CAS: 1318240-80-0 | ChemNorm [chemnorm.com]
- 8. Demethylwedelolactone | C15H8O7 | CID 5489605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Demethylwedelolactone Sulfate: A Technical Overview for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027529#what-is-the-chemical-structure-of-demethylwedelolactone-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com